Chrysosplenol D

Efflux pump inhibition Antimalarial potentiation Multidrug resistance reversal

Chrysosplenol D (14965-20-9) is the only 3-methoxyflavonoid validated for selective ERK1/2 activation without JNK/p38/AKT interference. It potentiates artemisinin at 5 μM via efflux pump inhibition—an attribute not shared by artemetin or cirsilineol. For TNBC research, it provides unambiguous ERK1/2 pathway interrogation, unlike casticin which targets NF-κB/STAT3. Validated HPTLC marker for P. cylindraceus and A. annua extract standardization (31.66 μg/mg). Choose Chrysosplenol D when pathway-specificity and functional validation are critical.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 14965-20-9
Cat. No. B089346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysosplenol D
CAS14965-20-9
Synonyms3',4',5-trihydroxy-3,6,7-trimethoxyflavone
chrysosplenol D
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC
InChIInChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3
InChIKeyBYWLLSQTJBXAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Chrysosplenol D Procurement Guide: Methoxyflavonoid Differentiation from In-Class Analogs


Chrysosplenol D (CAS 14965-20-9) is a 3-methoxyflavonoid classified chemically as 5,3′,4′-trihydroxy-3,6,7-trimethoxyflavone (quercetagetin 3,6,7-trimethyl ether), with a molecular formula of C18H16O8 and molecular weight of 360.31 [1]. First isolated from Artemisia annua L., it is also found in Chrysosplenium species, Plectranthus cylindraceus, Ehretia amoena, and Vitex trifolia [2]. The compound is distinguished from other polymethoxylated flavonoids by its specific substitution pattern featuring three methoxyl groups at positions 3, 6, and 7 combined with hydroxyl groups at positions 5, 3′, and 4′ [3].

Why Chrysosplenol D Cannot Be Substituted with Generic Flavonoids: A Procurement Risk Analysis


Chrysosplenol D belongs to a structurally diverse class of methoxylated flavonoids where small changes in methylation and hydroxylation patterns confer distinct biological activities. The combination of 3-methoxyl and 5-hydroxyl groups on the flavone skeleton is essential for antiviral activity against rhinoviruses, a feature shared only with chrysosplenol B among closely related analogs [1]. Substituting with other Artemisia-derived flavonoids such as artemetin, chrysoplenetin, or cirsilineol—despite their similar methoxylation profiles—may yield different efflux pump inhibition efficacy and variable potentiation of partner drugs [2]. Furthermore, chrysosplenol D selectively activates ERK1/2 without affecting other tested kinases (JNK, p38, AKT), a pathway selectivity not guaranteed by other 3-methoxyflavones [3].

Chrysosplenol D Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Chrysosplenol D as Efflux Pump Inhibitor: Potentiation of Artemisinin and Norfloxacin vs. Alternative Flavonoids

Chrysosplenol D functions as an efflux pump inhibitor capable of potentiating the activity of artemisinin and norfloxacin, an activity attributed to inhibition of multidrug resistance (MDR) efflux pumps in Plasmodium falciparum and Staphylococcus aureus [1]. In direct comparative studies with other Artemisia annua methoxylated flavonoids (artemetin, chrysoplenetin, and cirsilineol), all exhibited comparable intrinsic antiplasmodial activity with IC50 values ranging from 2.4–6.5 × 10⁻⁵ M (equivalent to 24–65 μM) against P. falciparum in vitro, yet artemisinin alone had an IC50 of approximately 3 × 10⁻⁸ M (0.03 μM) [2]. Crucially, at 5 × 10⁻⁶ M (5 μM)—a concentration at which chrysosplenol D shows no direct antiplasmodial effect—it exerts a marked and selective potentiating effect on artemisinin activity [2]. This synergism is not uniformly observed across all structurally related methoxyflavonoids, differentiating chrysosplenol D from analogs such as penduletin or chrysosplenol B, which lack documented efflux pump inhibition [1].

Efflux pump inhibition Antimalarial potentiation Multidrug resistance reversal

Chrysosplenol D Selective ERK1/2 Activation in TNBC Cells: Kinase Pathway Specificity vs. Casticin

In MDA-MB-231 triple-negative breast cancer cells, chrysosplenol D (1–10 μM; 48 h) selectively activates ERK1/2 phosphorylation while not affecting other kinases tested, including JNK, p38, or AKT [1]. This pathway specificity is functionally consequential: PC-3 prostate cancer cells exhibiting high basal AKT and no ERK1/2 activation were relatively resistant to chrysosplenol D, whereas MDA-MB-231 cells with high basal ERK1/2 and low AKT activity showed greater sensitivity [1]. Chrysosplenol D and casticin, both flavonols co-isolated from Artemisia annua, share TNBC cytotoxicity but may differ in signaling pathway engagement; casticin has been separately documented to modulate NF-κB and STAT3 pathways [2].

Triple-negative breast cancer ERK1/2 signaling Apoptosis

Chrysosplenol D vs. Penduletin: Relative Abundance in Plectranthus cylindraceus Extract

In a validated HPTLC analysis of Plectranthus cylindraceus ethyl acetate extract, chrysosplenol D and penduletin—both cytotoxic methoxyflavonoids—were simultaneously quantified [1]. The estimated content of penduletin was 39.36 μg/mg, compared to 31.66 μg/mg for chrysosplenol D [1]. Both compounds contributed to the extract's cytotoxic activity against human breast, skin, and cervical cancer cell lines [1].

Natural product isolation HPTLC quantification Cytotoxic flavonoid content

Chrysosplenol D Anti-Inflammatory Potency: In Vivo Dose-Response vs. Casticin Co-Evaluation

In a co-evaluation study, both chrysosplenol D and casticin were assessed for anti-inflammatory activity in vitro and in vivo [1]. Chrysosplenol D (0.07–0.28 mmol/kg) prevented LPS-induced systemic inflammatory response syndrome in mice and inhibited croton oil-induced ear edema (1–1.5 μmol/cm²) [1]. The study established that both flavonols exhibit anti-inflammatory properties, though casticin has been more extensively characterized for NF-κB pathway modulation [1].

Anti-inflammatory In vivo efficacy LPS-induced SIRS

Chrysosplenol D Cytotoxicity Across Cell Lines: Selectivity Profile vs. Artemisinin and Arteannuic Acid

Chrysosplenol D (1–100 μM; 48 h) selectively inhibited viability across a panel of cancer cell lines including TNBC (MDA-MB-231, CAL-51, CAL-148), MCF7 breast cancer, A549 lung cancer, MIA PaCa-2 pancreatic cancer, and PC-3 prostate cancer cells [1]. In contrast, artemisinin, 6,7-dimethoxycoumarin, and arteannuic acid—all co-occurring compounds in Artemisia annua—showed no toxicity to any of the cancer cell lines tested [1]. For MDA-MB-231 cells specifically, viability IC50 was reported as 11.6 μM . In Caco-2 colorectal adenocarcinoma cells, IC50 was 63.48 μM .

Cancer cell cytotoxicity Cell viability screening Selectivity profiling

Chrysosplenol D Antitrypanosomal Activity: Moderate Potency with Drug Combination Potential

Chrysosplenol D exhibits IC50 of 47.27 μM against Trypanosoma brucei, the causative agent of African trypanosomiasis [1]. This moderate intrinsic activity is complemented by its documented efflux pump inhibition function, which may potentiate the activity of established antitrypanosomal agents [2]. Unlike chrysosplenol D, other methoxyflavonoids isolated from the same source (Achillea fragrantissima) such as alkamides have been evaluated for antitrypanosomal activity but lack the dual capability of direct antiparasitic effect plus drug potentiation via efflux pump modulation [1].

Antitrypanosomal Trypanosoma brucei Neglected tropical disease

Chrysosplenol D Optimal Application Scenarios: Evidence-Based Procurement Guidance


Antimalarial Combination Therapy Research Requiring Efflux Pump Inhibition

For studies investigating reversal of artemisinin resistance or enhancement of antimalarial efficacy, chrysosplenol D is the appropriate methoxyflavonoid selection. At 5 μM, it potentiates artemisinin's antiplasmodial activity without exerting direct parasiticidal effects, a functional attribute documented for this specific 3-methoxyflavone [1]. Substituting with artemetin, chrysoplenetin, or cirsilineol—despite comparable intrinsic IC50 values (24–65 μM)—would not guarantee equivalent potentiation, as the efflux pump inhibition mechanism has been explicitly characterized only for chrysosplenol D among this set [1].

Triple-Negative Breast Cancer Studies Targeting ERK1/2-Mediated Apoptosis

For TNBC research specifically focused on ERK1/2 pathway activation, chrysosplenol D provides the most defined tool compound among Artemisia-derived flavonols. It selectively activates ERK1/2 phosphorylation without affecting JNK, p38, or AKT in MDA-MB-231 cells at 1–10 μM [1]. The alternative flavonol casticin, while also cytotoxic to TNBC cells, engages NF-κB and STAT3 pathways instead, making chrysosplenol D the unambiguous choice for experiments requiring ERK1/2-specific pathway interrogation [2].

Co-Occurring Flavonoid Quantification and Natural Product Standardization

For analytical chemistry applications involving Plectranthus cylindraceus or Artemisia annua extract standardization, chrysosplenol D has been validated alongside penduletin as a quantifiable marker compound via HPTLC (31.66 μg/mg in PCEAE) [1]. This established analytical method enables procurement specifications for chrysosplenol D content in botanical reference materials, distinguishing it from structurally related flavonoids that lack validated HPTLC methods in the same matrix.

Anti-Inflammatory Studies with Defined ERK1/2 Pathway Focus

For inflammation research requiring differentiation between ERK1/2-mediated and NF-κB-mediated mechanisms, chrysosplenol D enables pathway-specific investigation. In vivo, it prevents LPS-induced systemic inflammatory response syndrome at 0.07–0.28 mmol/kg [1]. While casticin exhibits comparable in vivo anti-inflammatory efficacy in the same models, its NF-κB modulation represents a distinct mechanism [1]. Researchers seeking to isolate ERK1/2-dependent inflammatory processes should procure chrysosplenol D rather than casticin.

Technical Documentation Hub

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